molecular formula C18H29N B6274234 N-cyclohexyl-2,6-bis(propan-2-yl)aniline CAS No. 1338363-23-7

N-cyclohexyl-2,6-bis(propan-2-yl)aniline

Cat. No. B6274234
CAS RN: 1338363-23-7
M. Wt: 259.4
InChI Key:
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Description

Chemical Reactions Analysis

While specific chemical reactions involving N-cyclohexyl-2,6-bis(propan-2-yl)aniline were not found in the search results, it’s worth noting that aniline derivatives are often used in various chemical reactions, including Suzuki–Miyaura coupling .

Mechanism of Action

N-cyclohexyl-2,6-bis(propan-2-yl)aniline is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to be effective in the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of this enzyme leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins. This compound has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2,6-bis(propan-2-yl)aniline is its low toxicity, which makes it an ideal compound for use in laboratory experiments. This compound is also relatively inexpensive, making it an attractive option for researchers. However, this compound is not suitable for use in humans due to its potential toxicity.

Future Directions

Future research into N-cyclohexyl-2,6-bis(propan-2-yl)aniline could focus on further investigating its potential anti-cancer properties. Additionally, this compound could be studied for its potential use in the synthesis of new drugs and materials. Research could also be conducted into the mechanism of action of this compound, as well as its potential side effects. Finally, further research could be conducted into the use of this compound in the treatment of pain and inflammation.

Synthesis Methods

N-cyclohexyl-2,6-bis(propan-2-yl)aniline can be synthesized by several methods. The most common method is the reaction of aniline with cyclohexyl bromide and propylene oxide in aqueous media. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate or potassium hydroxide. The reaction can be conducted at room temperature or at elevated temperatures up to 120°C.

Scientific Research Applications

N-cyclohexyl-2,6-bis(propan-2-yl)aniline has been used in a variety of scientific research applications, including the synthesis of new materials, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the synthesis of other compounds, such as dyes, pigments, and surfactants. This compound has been found to be effective in the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used in the synthesis of new drugs, such as the anti-inflammatory drug celecoxib.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-cyclohexyl-2,6-bis(propan-2-yl)aniline can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexylamine", "2,6-diisopropylaniline", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Bromination of cyclohexylamine with bromine in the presence of sodium hydroxide to yield N-bromocyclohexylamine.", "Step 2: Reaction of N-bromocyclohexylamine with 2,6-diisopropylaniline in the presence of hydrochloric acid to yield N-cyclohexyl-2,6-diisopropylaniline.", "Step 3: Diazotization of N-cyclohexyl-2,6-diisopropylaniline with sodium nitrite and hydrochloric acid to yield the corresponding diazonium salt.", "Step 4: Reduction of the diazonium salt with hydrogen gas in the presence of palladium on carbon to yield N-cyclohexyl-2,6-bis(propan-2-yl)aniline." ] }

CAS RN

1338363-23-7

Molecular Formula

C18H29N

Molecular Weight

259.4

Purity

95

Origin of Product

United States

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